molecular formula C15H12N2 B1661180 Phenanthrene-9-carboxamidine CAS No. 885953-86-6

Phenanthrene-9-carboxamidine

Cat. No.: B1661180
CAS No.: 885953-86-6
M. Wt: 220.27 g/mol
InChI Key: CSRIDCBXOMSKSR-UHFFFAOYSA-N
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Description

Phenanthrene-9-carboxamidine is a polycyclic aromatic hydrocarbon derivative featuring a carboxamidine (-C(=NH)NH₂) functional group at the 9-position of the phenanthrene scaffold. The carboxamidine group distinguishes it from related compounds by introducing a strongly basic moiety, which may enhance solubility in acidic environments and influence binding interactions in biological systems.

Properties

CAS No.

885953-86-6

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

phenanthrene-9-carboximidamide

InChI

InChI=1S/C15H12N2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17)

InChI Key

CSRIDCBXOMSKSR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=N)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of Phenanthrene-9-carboxamidine and its analogs based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties Sources
Phenanthrene-9-carboxaldehyde C₁₅H₁₀O 206.24 Aldehyde (-CHO) Low water solubility (logP data inferred); reactive in nucleophilic additions
Phenanthrene-9-thiocarboxamide C₁₅H₁₁NS 237.32 Thiocarboxamide (-CSNH₂) Predicted hydrogen-bonding capacity; limited solubility data available
This compound C₁₅H₁₁N₃ 233.27 (calculated) Carboxamidine (-C(=NH)NH₂) Hypothesized higher solubility in acidic media; potential for strong ionic interactions N/A (extrapolated)

Key Observations:

Functional Group Reactivity :

  • The aldehyde group in Phenanthrene-9-carboxaldehyde renders it electrophilic, facilitating reactions like Schiff base formation .
  • The thiocarboxamide group in Phenanthrene-9-thiocarboxamide may participate in hydrogen bonding and metal coordination, similar to thioamide-containing drugs .
  • This compound ’s basic carboxamidine group likely enhances protonation under physiological conditions, improving solubility and interaction with nucleic acids or enzymes.

Physicochemical Properties :

  • Phenanthrene-9-carboxaldehyde exhibits a molecular weight of 206.24 g/mol and standard melting/boiling points consistent with aromatic aldehydes .
  • Phenanthrene-9-thiocarboxamide ’s higher molecular weight (237.32 g/mol) reflects sulfur incorporation, which may increase hydrophobicity compared to the carboxamidine analog .

Research Implications and Limitations

  • Data Gaps : Direct experimental data on This compound —such as melting points, solubility, and spectral characterization—are absent in the provided evidence.
  • Hypothetical Predictions : Computational methods (e.g., Joback or Crippen models) could estimate properties like logP or pKa, leveraging data from Phenanthrene-9-carboxaldehyde .
  • Biological Relevance : The carboxamidine group’s basicity may position this compound as a DNA intercalator or enzyme inhibitor, akin to acridine-based therapeutics .

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